molecular formula C6H14ClN B13504147 (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride

Katalognummer: B13504147
Molekulargewicht: 135.63 g/mol
InChI-Schlüssel: OBBAHKOGEPSVMA-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is an organic compound with a unique structure featuring a cyclopropyl group attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of an alkene with a carbene precursor.

    Attachment of the cyclopropyl group to the ethanamine backbone: This step involves the nucleophilic substitution reaction where the cyclopropyl group is introduced to the ethanamine backbone.

    Hydrochloride formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification processes: Such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride: A stereoisomer with similar chemical properties but different biological activity.

    Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups attached to different backbones.

Uniqueness

(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C6H14ClN

Molekulargewicht

135.63 g/mol

IUPAC-Name

(1R)-1-(1-methylcyclopropyl)ethanamine;hydrochloride

InChI

InChI=1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1

InChI-Schlüssel

OBBAHKOGEPSVMA-NUBCRITNSA-N

Isomerische SMILES

C[C@H](C1(CC1)C)N.Cl

Kanonische SMILES

CC(C1(CC1)C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.